Pyopen

Description

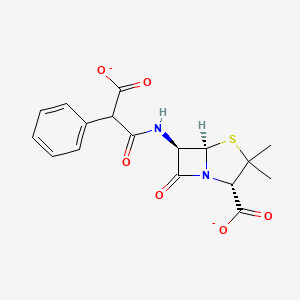

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O6S-2 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/p-2/t9?,10-,11+,14-/m1/s1 |

InChI Key |

FPPNZSSZRUTDAP-UWFZAAFLSA-L |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C |

Synonyms |

Anabactyl Carbapen Carbecin Carbenicillin Carbenicillin Disodium Carboxybenzyl Penicillin Disodium, Carbenicillin Geopen Microcillin Penicillin, Carboxybenzyl Pyopen |

Origin of Product |

United States |

Molecular Mechanism of Antimicrobial Action of Carbenicillin

Inhibition of Bacterial Peptidoglycan Biosynthesis

The bacterial cell wall's structural strength and protective capabilities against environmental stresses, such as osmotic pressure, are largely attributed to peptidoglycan. This vital component is a complex polymer composed of alternating N-acetylglucosamine and N-acetylmuramic acid sugar units, which are cross-linked by short peptide chains to form a mesh-like layer outside the bacterial plasma membrane. creative-biolabs.compatsnap.com Carbenicillin (B1668345) disrupts the final and crucial stage of bacterial cell wall synthesis. It specifically prevents the formation of essential cross-links between adjacent linear peptidoglycan strands. drugbank.comnih.govcreative-biolabs.compatsnap.comtoku-e.comThis inhibition compromises the structural integrity of the cell wall, rendering it fragile and unable to withstand the internal turgor pressure of the bacterial cell. The weakened cell wall ultimately leads to bacterial cell lysis and death, a process that can be mediated by bacterial cell wall autolytic enzymes, with Carbenicillin potentially interfering with an autolysin inhibitor. drugbank.comnih.govpatsnap.com

Carbenicillin Interaction with Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are a diverse group of membrane-bound enzymes found in bacteria, located on the inner membrane of the bacterial cell wall. These enzymes are indispensable for various aspects of bacterial cell wall assembly and remodeling, including transpeptidases (which catalyze cross-linking), carboxypeptidases, and endopeptidases. nih.govcreative-biolabs.comasm.orglibretexts.orgnih.govwikipedia.orgoup.com PBPs represent the primary molecular targets for β-lactam antibiotics, such as Carbenicillin. nih.govnih.govasm.orglibretexts.orgpatsnap.comwikipedia.orgThe basis for this specific targeting lies in Carbenicillin's structural resemblance to the D-alanyl-D-alanine (D-Ala-D-Ala) moiety, which is the natural substrate for transpeptidases involved in peptidoglycan cross-linking. asm.orgwikipedia.orgoup.comCarbenicillin has demonstrated binding affinity for various PBPs, including PBP3 and PBP1a in Escherichia coli, and notably PBP3 in Pseudomonas aeruginosa. nih.govwikipedia.orgdrugbank.comnih.gov

The interaction between Carbenicillin and its PBP targets is characterized by a covalent acylation reaction. β-lactam antibiotics, including Carbenicillin, acylate the penicillin-sensitive transpeptidase C-terminal domain of PBPs. drugbank.comnih.govThis process initiates with the nucleophilic attack of a catalytic serine residue within the PBP's active site on the β-lactam ring of Carbenicillin. This attack leads to the opening of the β-lactam ring and the subsequent formation of a stable, covalent acyl-enzyme complex. nih.govasm.orgnih.govwikipedia.orgFor instance, in Pseudomonas aeruginosa PBP3, Carbenicillin forms a covalent bond with Ser294, nih.govwikipedia.org and in Listeria monocytogenes PBP4, it binds to Ser394. asm.org This irreversible acylation effectively inactivates the PBP, thereby preventing it from performing its essential role in peptidoglycan cross-linking. wikipedia.org

Table 1: Conformational Changes and Interactions of Carbenicillin with PBP3 from Pseudomonas aeruginosa nih.gov

In Vitro Antimicrobial Spectrum and Susceptibility Profiles of Carbenicillin

Efficacy Against Gram-Negative Bacterial Strains

Carbenicillin (B1668345) exhibits significant activity against a range of Gram-negative bacilli, making it a valuable agent in the treatment of infections caused by these organisms. wikipedia.orgnih.gov

Pseudomonas aeruginosa is a key Gram-negative bacterium against which Carbenicillin has demonstrated efficacy. Early studies, utilizing the tube-dilution technique, found that a substantial proportion of Pseudomonas strains were inhibited by Carbenicillin. For instance, of 143 Pseudomonas strains tested, 99 exhibited a minimal inhibitory concentration (MIC) ranging from 200 to 300 µg/ml. nih.gov Another study on 111 clinical isolates of Pseudomonas aeruginosa reported that 80% were inhibited by concentrations of 125 µg/ml or more. asm.org

However, the susceptibility of P. aeruginosa to Carbenicillin can vary, and comparative studies have highlighted differences in potency when contrasted with newer penicillins. For example, P. aeruginosa and other Pseudomonas species were found to be 16- to 32-fold more sensitive to piperacillin (B28561) (modal MIC: 2 to 4 µg/ml) compared to Carbenicillin (modal MIC: 64 µg/ml). ccjm.org Similarly, pirbenicillin (B1242104) demonstrated a three- to fourfold potency advantage over Carbenicillin against Pseudomonas aeruginosa in vitro. amanote.com While Carbenicillin is effective against P. aeruginosa, particularly in urinary concentrations, its serum levels (around 10 µg/ml) are generally insufficient to inhibit most strains in systemic infections. oup.com

Table 1: Susceptibility of Pseudomonas aeruginosa to Carbenicillin

| Study (Year) | Number of Strains | Inhibition Rate/MIC Range | Notes |

| Bodey & Terrell (1968) nih.gov | 143 Pseudomonas sp. | 99 strains (200-300 µg/ml) | Tube-dilution technique |

| Marks & Eickhoff (1970) asm.org | 111 P. aeruginosa | 80% inhibited by ≥125 µg/ml | Clinical isolates |

| Gavan et al. (1979) ccjm.org | P. aeruginosa and Pseudomonas sp. | Modal MIC: 64 µg/ml | Compared to piperacillin (2-4 µg/ml) |

| English et al. (1972) oup.com | P. aeruginosa | Susceptible only to Carbenicillin | Among amoxicillin, penicillin G, ampicillin (B1664943), and Carbenicillin |

Carbenicillin demonstrates significant activity against a majority of Escherichia coli and Proteus species. wikipedia.orgnih.gov Research indicates that most strains of Escherichia coli and Proteus spp. are sensitive to Carbenicillin, with minimal inhibitory concentrations typically at 25 µg/ml or less. nih.govasm.org Specifically, for E. coli, the majority of strains had an MIC of 12.5 to 25 µg/ml. asm.org Among Proteus species, Proteus morganii was found to be slightly more resistant than Proteus mirabilis, although the majority of both species had MIC values of 12.5 µg/ml or less. asm.org

Carbenicillin's effectiveness against these pathogens is particularly relevant for urinary tract infections, where high concentrations of the antibiotic can be achieved in the urine, sufficient to inhibit most strains of Escherichia coli, Proteus species, and Enterobacter species. oup.com However, it is important to note that certain Gram-negative bacteria, such as Klebsiella species, have shown considerable resistance to Carbenicillin. nih.govasm.org The MIC values for Serratia spp. were variable, with 63% of strains exhibiting MICs of 100 µg/ml or greater. asm.org While Enterobacter spp. were generally more sensitive than Klebsiella sp., pirbenicillin was observed to be less active than Carbenicillin against Proteus spp. amanote.comasm.org

Table 2: Susceptibility of Escherichia coli and Proteus Species to Carbenicillin

| Organism | MIC Range/Threshold | Reference | Notes |

| Escherichia coli | ≤25 µg/ml | nih.govasm.org | Majority of strains |

| Proteus spp. | ≤25 µg/ml | nih.govasm.org | Majority of strains |

| Proteus mirabilis | ≤12.5 µg/ml | asm.org | Most strains |

| Proteus morganii | Somewhat more resistant than P. mirabilis, but most ≤12.5 µg/ml | asm.org | |

| Klebsiella sp. | Resistant | nih.govasm.org | Generally resistant |

| Serratia spp. | Variable, 63% ≥100 µg/ml | asm.org | |

| Enterobacter spp. | More sensitive than Klebsiella sp. | asm.org |

Comparative In Vitro Activity Against Gram-Positive Bacterial Strains

Carbenicillin's antimicrobial spectrum is primarily directed towards Gram-negative bacteria, and its activity against Gram-positive bacterial strains is generally limited. wikipedia.orgguidetopharmacology.org In comparative in vitro studies, Carbenicillin has been assessed alongside other penicillin-class antibiotics and cephalosporins.

A study comparing the in vitro activity of mezlocillin (B1676548), penicillin G, ampicillin, Carbenicillin, and ticarcillin (B1683155) against 195 Gram-positive bacteria (excluding enterococci) found penicillin G to be the most active. nih.govasm.org Ampicillin followed in activity, then mezlocillin, with Carbenicillin and ticarcillin demonstrating lesser activity in this group. nih.gov Against enterococci, ampicillin was noted as the most active among the compared drugs. nih.gov

Furthermore, Carbenicillin has shown activity against certain Gram-positive cocci, such as Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Streptococcus viridans, and Streptococcus bovis, with activity comparable to that of cephalexin (B21000) and cephradine. nih.gov However, it is important to note that Carbenicillin is not active against methicillin-resistant Staphylococcus aureus (MRSA) or enterococci. nih.gov Staphylococcus aureus strains that are frequent producers of penicillinase were not significantly inhibited by Carbenicillin. ccjm.org In contrast, pirbenicillin exhibited greater activity than Carbenicillin against Gram-positive bacteria, particularly Streptococcus faecalis. amanote.com

Table 3: Comparative In Vitro Activity Against Gram-Positive Bacteria

| Organism/Group | Carbenicillin Activity | Comparative Notes | Reference |

| Gram-positive bacteria (excluding enterococci) | Limited activity | Less active than penicillin G, ampicillin, mezlocillin | nih.govasm.org |

| Enterococci | Not active | Less active than ampicillin | nih.govnih.gov |

| Staphylococcus aureus | Moderate activity | Similar to cephalexin and cephradine; not significantly inhibited if penicillinase producer | ccjm.orgnih.gov |

| Methicillin-resistant S. aureus (MRSA) | Not active | nih.gov | |

| Streptococcus pneumoniae | Moderate activity | Similar to cephalexin and cephradine | nih.gov |

| Streptococcus pyogenes | Moderate activity | Similar to cephalexin and cephradine | nih.gov |

| Streptococcus viridans | Moderate activity | Similar to cephalexin and cephradine | nih.gov |

| Streptococcus bovis | Moderate activity | Similar to cephalexin and cephradine | nih.gov |

| Streptococcus faecalis | Less active than pirbenicillin | Pirbenicillin showed greater activity | amanote.com |

Determination of Minimum Inhibitory Concentrations (MICs) in Laboratory Settings

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental laboratory procedure for assessing the in vitro activity of antimicrobial agents like Carbenicillin. oup.commicroxpress.in MICs are defined as the lowest concentration of an antimicrobial that effectively inhibits the visible growth of a microorganism after a specified incubation period, typically overnight. oup.comoup.com This method is widely regarded as the "gold standard" for determining the susceptibility of organisms to antimicrobials and serves as a benchmark for evaluating other susceptibility testing methods. oup.comoup.com

Standardized methodologies are employed for MIC determination, which typically involve serial dilution techniques. nih.govoup.commicroxpress.inoup.comasm.org In these procedures, a range of antibiotic concentrations, usually prepared in doubling dilution steps, is used. oup.com Common techniques include the tube-dilution method, historically used in early Carbenicillin studies, and the agar (B569324) dilution method. nih.govpsu.edu

Factors such as the size of the bacterial inoculum can influence the determined MIC values. nih.govoup.com Laboratories adhere to strict protocols for preparing stock antibiotic solutions, media, and inocula, as well as for incubation conditions and the interpretation of results, to ensure accuracy and reproducibility of MIC data. oup.commicroxpress.inoup.com MIC data are crucial not only for confirming resistance but also as a research tool to evaluate the in vitro activity of new antimicrobials and to establish clinical breakpoints for susceptibility. oup.comoup.com

Table 4: Key Aspects of MIC Determination

| Aspect | Description |

| Definition | Lowest concentration of an antimicrobial that inhibits visible microbial growth after overnight incubation. oup.comoup.com |

| Purpose | "Gold standard" for susceptibility testing; confirms resistance; evaluates new antimicrobials; establishes breakpoints. oup.comoup.com |

| Methodologies | Serial dilution techniques (e.g., tube-dilution, agar dilution). nih.govoup.commicroxpress.inoup.comasm.orgpsu.edu |

| Concentration Range | Typically in doubling dilution steps. oup.com |

| Influencing Factors | Inoculum size can affect MIC values. nih.govoup.com |

| Standardization | Adherence to standardized protocols for preparation, incubation, and interpretation is crucial. oup.commicroxpress.inoup.com |

Mechanisms of Bacterial Resistance to Carbenicillin

Genetic Basis of Carbenicillin (B1668345) Resistance Mechanisms

Chromosomal Mutations Conferring Resistance

Bacterial resistance to Carbenicillin can be conferred by mutations within the bacterial chromosome, leading to altered cellular processes or structures that reduce the antibiotic's effectiveness. These mechanisms primarily involve modifications to outer membrane porins, activation or overexpression of efflux pumps, and alterations in metabolic pathways or penicillin-binding proteins (PBPs).

Porin Modifications: Mutations affecting outer membrane porins are a significant mechanism of resistance, particularly in Gram-negative bacteria. Escherichia coli K-12 and B/r mutants resistant to Carbenicillin have been observed to produce significantly diminished levels of the OmpF porin. nih.gov OmpF is understood to preferentially facilitate the influx of anionic compounds, such as Carbenicillin, into the bacterial cell. plos.org A study involving a response regulator gene derived from a soil metagenome demonstrated that its expression in E. coli suppressed ompF porin gene expression, contributing to specific Carbenicillin resistance. plos.orgwisc.edu This reduction in porin quantity or alteration in their structure limits the antibiotic's ability to penetrate the outer membrane and reach its target site within the periplasmic space. asm.orgmdpi.com While OprD porin mutations are primarily linked to carbapenem (B1253116) resistance in Pseudomonas aeruginosa, the general principle of reduced outer membrane permeability through porin alteration is a relevant chromosomal resistance mechanism for beta-lactams. frontiersin.orgmdpi.com

Efflux Pump Overexpression: Chromosomal mutations can lead to the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels. In Escherichia coli, overexpression of the mdtABC genes and the acrD gene has been shown to result in enhanced and specific resistance to Carbenicillin. plos.org Similarly, in Pseudomonas aeruginosa, the MexAB-OprM efflux pump can export various beta-lactams, and specific mutations in MexD have been associated with Carbenicillin resistance. mdpi.com

Metabolic Alterations: Emerging research indicates that mutations in core metabolic genes can also confer antibiotic resistance. A notable example in Escherichia coli is a mutation in the 2-oxoglutarate dehydrogenase (sucA) gene. This mutation has been shown to increase Carbenicillin resistance by lowering basal respiration, which helps the bacterium avoid metabolic toxicity and reduces lethality in the presence of the antibiotic. researchgate.netpnas.org A comprehensive CRISPR screen in E. coli further revealed that a substantial proportion of mutations conferring Carbenicillin resistance were located in genes involved in purine (B94841) nucleotide and amino acid biosynthesis, suggesting that specific metabolic perturbations can contribute to resistance. nih.gov

Penicillin-Binding Protein (PBP) Modifications: Penicillin-binding proteins (PBPs) are crucial enzymes involved in bacterial cell wall synthesis and are the primary targets of beta-lactam antibiotics. Chromosomal mutations can lead to modifications in PBPs, resulting in a decreased affinity for Carbenicillin, thus rendering the antibiotic less effective. This mechanism is a primary driver of beta-lactam resistance in Gram-positive bacteria like Streptococcus pneumoniae and Streptococcus gordonii. nih.govfrontiersin.org Although less common in Gram-negative bacteria for carbapenems, mutations in PBP2 have been observed to confer resistance in E. coli. nih.gov In Pseudomonas aeruginosa, various PBP modifications have been linked to Carbenicillin resistance, often alongside other defense mechanisms such as beta-lactamase production and reduced permeability. psu.edu

The following table summarizes key chromosomal mutations and their impact on Carbenicillin resistance:

| Gene/Protein Affected | Organism | Mechanism of Resistance | Effect on Carbenicillin Resistance | Source |

| OmpF porin (diminished levels) | Escherichia coli | Reduced antibiotic influx | Increased resistance | nih.gov |

| Response regulator (suppresses ompF, enhances acrD, mdtA, mdtB) | Escherichia coli | Reduced influx, increased efflux | Specific Carbenicillin resistance | plos.orgwisc.edu |

| sucA (2-oxoglutarate dehydrogenase) | Escherichia coli | Lowered basal respiration, avoided metabolic toxicity | Increased resistance | researchgate.netpnas.org |

| mdtABC, acrD (overexpression) | Escherichia coli | Increased efflux | Enhanced, specific Carbenicillin resistance | plos.org |

| MexD (mutation) | Pseudomonas aeruginosa | Efflux pump alteration | Resistance to Carbenicillin | mdpi.com |

| PBPs (modifications) | Pseudomonas aeruginosa | Decreased antibiotic affinity | Associated with resistance | psu.edu |

In Vitro Studies on the Evolution and Spread of Carbenicillin Resistance in Bacterial Populations

In vitro studies are critical for understanding the evolutionary dynamics and spread of antibiotic resistance in bacterial populations under controlled conditions. These studies employ various methodologies to simulate antibiotic pressure and observe the emergence and proliferation of resistant strains.

Methodologies and General Findings: Common in vitro methods include serial transfer experiments, where bacterial cultures are repeatedly exposed to increasing concentrations of antibiotics, and continuous culture systems like morbidostats, which dynamically adjust drug concentrations based on bacterial growth. oup.comaddgene.org Large-scale platforms such as MEGA (Microbial Evolution and Growth Arena) plates also allow for the observation of resistance evolution across spatial gradients of antibiotics. addgene.org These studies have consistently shown that repetitive exposure to antibiotics drives bacterial populations to adapt and develop tolerance and resistance. oup.com

Specific Studies on Carbenicillin Resistance: Research has specifically explored the evolution of Carbenicillin resistance in model organisms such as Escherichia coli and Pseudomonas aeruginosa. An intermittent administration method was successfully used to screen E. coli mutants that developed resistance to Carbenicillin, streptomycin, and ciprofloxacin, leading to the identification of resistant mutants linked to core metabolic pathways. researchgate.net

In mixed bacterial cultures, the presence of beta-lactam antibiotics, including Carbenicillin, can lead to a shift in population dynamics. Studies have demonstrated that when E. coli (sensitive to beta-lactams) and P. aeruginosa (often intrinsically more resistant) are co-cultured, the addition of beta-lactams can cause a reduction in the E. coli population, allowing the resistant P. aeruginosa to proliferate and become the predominant population. This highlights how antibiotic pressure in a competitive environment can facilitate the spread of resistant strains. nih.gov

Furthermore, in vitro experimental evolution studies with Pseudomonas aeruginosa have revealed instances of collateral sensitivity to Carbenicillin. This phenomenon occurs when bacteria, after developing high-level resistance to one antibiotic (e.g., colistin (B93849) or ciprofloxacin), simultaneously exhibit increased susceptibility to another antibiotic, such as Carbenicillin. oup.combiorxiv.org This finding suggests potential strategies for managing resistance through sequential or rotational antibiotic therapies.

The use of Carbenicillin in molecular biology as a selective agent for plasmid-containing bacteria is also an in vitro application. Its stability in media and reduced tendency to form "satellite colonies" (due to slower degradation products compared to ampicillin) makes it a preferred choice for effective selection in laboratory settings, influencing the observed dynamics of bacterial growth on selective media. addgene.org

The following table summarizes key in vitro study findings related to Carbenicillin resistance:

| Organism(s) | Study Focus/Methodology | Key Finding Related to Carbenicillin Resistance | Source |

| Escherichia coli | Screening of mutants via intermittent antibiotic administration | Identified metabolic gene mutations conferring Carbenicillin resistance | researchgate.net |

| Escherichia coli, Pseudomonas aeruginosa (mixed culture) | Effect of beta-lactam antibiotics on growth patterns | Carbenicillin can select for resistant P. aeruginosa over sensitive E. coli in mixed cultures | nih.gov |

| Pseudomonas aeruginosa | Experimental evolution to other antibiotics (e.g., colistin, ciprofloxacin) | Development of collateral sensitivity to Carbenicillin (increased susceptibility) | oup.combiorxiv.org |

| Escherichia coli (molecular biology context) | Comparison with ampicillin (B1664943) for selection | Carbenicillin's stability leads to fewer satellite colonies, improving selection | addgene.org |

Structure Activity Relationship Sar Studies of Carbenicillin and Its Derivatives

Impact of the Carboxybenzyl Side-Chain on Antimicrobial Potency

The defining structural feature of Carbenicillin (B1668345) is its 6β-2-carboxy-2-phenylacetamido side-chain, also known as an α-carboxybenzyl group. fishersci.co.ukfishersci.pt This specific R group plays a crucial role in conferring Carbenicillin's antimicrobial spectrum. It is primarily effective against Gram-negative bacteria, including clinically significant pathogens such as Pseudomonas aeruginosa, Escherichia coli, and certain Proteus species. wikipedia.orgdsmz.dewikidoc.orgnih.gov In contrast, its activity against Gram-positive bacteria is limited. wikipedia.orgdsmz.de

Structure-Function Relationships Governing Beta-Lactamase Stability

Despite its broad-spectrum activity, Carbenicillin, as a carboxypenicillin, remains susceptible to degradation by beta-lactamase enzymes produced by resistant bacteria. wikipedia.orgdsmz.de These enzymes inactivate beta-lactam antibiotics by hydrolyzing the crucial beta-lactam ring, thereby abolishing their antibacterial properties. wikipedia.org While susceptible, Carbenicillin exhibits greater resistance to beta-lactamase degradation compared to ampicillin (B1664943). wikipedia.org

Bacterial resistance to Carbenicillin can arise through several mechanisms, including the production of beta-lactamase enzymes, the action of efflux pumps that actively expel the antibiotic from the bacterial cell, and mutations in penicillin-binding proteins (PBPs), which are the primary targets of beta-lactam antibiotics. The CARB family of beta-lactamases, including variants such as PSE-4 (CARB-1), PSE-1 (CARB-2), CARB-3, CARB-6, and CARB-7, are known to hydrolyze Carbenicillin. The integrity of the beta-lactam ring is paramount for Carbenicillin's antibacterial activity; its enzymatic cleavage by beta-lactamases renders the molecule inactive. wikipedia.org

Design Principles for Novel Carbenicillin Analogues with Modified Activity

The design of novel Carbenicillin analogues aims to retain or improve its desirable pharmacological effects while mitigating unwanted properties such as susceptibility to beta-lactamases or limited oral bioavailability. Chemical modifications to the R groups of penicillins, including Carbenicillin, are a primary strategy to achieve an increased spectrum of activity, enhanced acid stability, and improved resistance to beta-lactamase degradation. wikipedia.org

An example of such a modification for improved oral activity is Carbenicillin indanyl sodium. This derivative acts as a prodrug, where the indanyl ester moiety facilitates oral absorption and is subsequently hydrolyzed in vivo to release the active Carbenicillin. This esterification appears to enhance binding to penicillin G competitive uptake sites on S. aureus more effectively than Carbenicillin or ampicillin itself.

Further advancements in beta-lactam antibiotic design involve "grafting" carbapenem-like stereochemistry onto penicillin cores to enhance resistance profiles against beta-lactamases. For instance, modified penicillin molecules like MPC-1 incorporate the trans conformation of hydrogen atoms at C-5 and C-6, and a 6-α hydroxyethyl (B10761427) moiety, mimicking the structural features of carbapenems that contribute to their beta-lactamase stability. Such modifications can lead to selective inhibition of specific beta-lactamase classes, such as class C beta-lactamases, by forming non-hydrolyzable acyl adducts. Additionally, research into novel peptide derivatives has shown promise in achieving enhanced antibacterial activity compared to Carbenicillin, suggesting diverse avenues for future analogue design.

Comparative Molecular and Biological Activity Analyses of Carbenicillin

Comparison with Ampicillin (B1664943): Molecular Stability and Byproduct Toxicity in Research Applications

In the realm of molecular biology and cell culture, the choice between carbenicillin (B1668345) and ampicillin as selective agents is often dictated by their differing stabilities and the toxic potential of their degradation products. Carbenicillin is notably more stable than ampicillin in culture media. wikipedia.orgresearchgate.netpromega.comlifescienceproduction.co.uk This increased stability is particularly evident in environments with lower pH and in the presence of β-lactamase enzymes, which are produced by antibiotic-resistant bacteria and can degrade ampicillin. wikipedia.org

The superior stability of carbenicillin translates to a longer effective period of selective pressure in culture. researchgate.net For instance, one study observed the half-life of carbenicillin in culture media to be 175 minutes, significantly longer than that of ampicillin under similar conditions. researchgate.net This prolonged activity reduces the likelihood of the emergence of satellite colonies, which are small colonies of non-resistant bacteria that can grow in the zone of antibiotic degradation surrounding a resistant colony. wikipedia.orgresearchgate.netlifescienceproduction.co.uk The formation of satellite colonies is a more common issue with the less stable ampicillin. addgene.org

Furthermore, the breakdown of carbenicillin results in byproducts that exhibit lower toxicity to host cells compared to the degradation products of ampicillin. wikipedia.org While specific cytotoxic data for all degradation products is not extensively detailed in comparative studies, the empirical preference for carbenicillin in sensitive research applications underscores the practical implications of this difference. Some studies on ampicillin degradation have noted that its intermediates can exhibit increased toxicity. nih.govbohrium.com

Interactive Data Table: Stability of Carbenicillin vs. Ampicillin

| Feature | Carbenicillin | Ampicillin | References |

| Relative Stability | More Stable | Less Stable | wikipedia.orgresearchgate.netpromega.comlifescienceproduction.co.uk |

| Stability at Lower pH | More Stable | Less Stable | wikipedia.org |

| Resistance to β-lactamase | More Resistant | Less Resistant | wikipedia.org |

| Satellite Colony Formation | Fewer | More Prone | wikipedia.orgresearchgate.netlifescienceproduction.co.ukaddgene.org |

| Byproduct Toxicity | Lower | Higher | wikipedia.org |

Comparative In Vitro Efficacy and Resistance Patterns with Other Carboxypenicillins (e.g., Ticarcillin (B1683155), Mezlocillin)

Carbenicillin belongs to the carboxypenicillin subclass of penicillins, which also includes ticarcillin. Mezlocillin (B1676548) is a ureidopenicillin, a related class with a broader spectrum of activity. The in vitro efficacy of these antibiotics varies across different bacterial species.

Ticarcillin generally exhibits greater activity against Pseudomonas aeruginosa compared to carbenicillin. docksci.com The carboxypenicillins as a group are effective against many Gram-negative bacteria, including Proteus species, but are not active against pathogens like Staphylococcus aureus, Enterococcus faecalis, and Listeria monocytogenes. wikipedia.org

When compared against a panel of gram-positive bacteria (excluding enterococci), the order of activity was found to be penicillin G, followed by ampicillin, mezlocillin, carbenicillin, and then ticarcillin, indicating that carbenicillin has more limited efficacy against these organisms compared to mezlocillin. nih.govnih.gov Against ampicillin-susceptible Haemophilus influenzae, mezlocillin was the most active among the tested penicillins. nih.govnih.gov

Resistance to carboxypenicillins is primarily mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring. wikipedia.org Alterations in penicillin-binding proteins (PBPs) and decreased permeability of the bacterial outer membrane also contribute to resistance. nih.gov Cross-resistance between different β-lactam antibiotics can occur, particularly when resistance is induced by exposure to cephalosporins, which can lead to resistance to penicillins as well. nih.gov

Interactive Data Table: Comparative In Vitro Activity of Carboxypenicillins (MIC µg/mL)

| Organism | Carbenicillin | Ticarcillin | Mezlocillin | References |

| Pseudomonas aeruginosa | Less Active | More Active | Generally More Active | docksci.com |

| Gram-Positive Bacteria (general) | Less Active | Least Active | More Active | nih.govnih.gov |

| Haemophilus influenzae (ampicillin-susceptible) | Active | Active | Most Active | nih.govnih.gov |

Note: This table provides a qualitative comparison based on available literature. Specific MIC values can vary significantly between studies and bacterial strains.

Biochemical Differences in PBP Binding Across Penicillin Subclasses

The bactericidal action of all β-lactam antibiotics, including carbenicillin, stems from their ability to bind to and inactivate penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.

Different subclasses of penicillins exhibit varying affinities for the different types of PBPs present in bacteria. In Pseudomonas aeruginosa, penicillins have been shown to bind preferentially to PBP3 and PBP4. One study demonstrated that carbenicillin inhibits the transpeptidase activity in a membrane fraction of P. aeruginosa at a concentration of 50 μg/ml. nih.gov

The specific binding affinities of carbenicillin, ticarcillin, and mezlocillin to various PBPs determine their antibacterial spectrum and efficacy. For example, in Escherichia coli, different β-lactams show selectivity for different PBPs, with some binding preferentially to PBP2 and others to PBP3. nih.gov While comprehensive, directly comparative studies detailing the IC50 values of carbenicillin, ticarcillin, and mezlocillin for a full range of PBPs are limited, the existing data indicate that subtle differences in their chemical structures lead to distinct PBP binding profiles, which in turn influences their specific antibacterial activities. For instance, a study on various β-lactams in P. aeruginosa showed that carbapenems have a high affinity for PBP2, while ceftazidime (B193861) and aztreonam (B1666516) bind most strongly to PBP3. nih.gov

Interactive Data Table: Penicillin-Binding Protein (PBP) Affinities

| Penicillin Subclass / Compound | Primary PBP Target(s) in P. aeruginosa | References |

| Carbenicillin | Transpeptidase activity (related to PBPs) | nih.gov |

| Ceftazidime (Cephalosporin) | PBP3, PBP1a | nih.gov |

| Aztreonam (Monobactam) | PBP3 | nih.gov |

| Carbapenems (e.g., Doripenem, Imipenem) | PBP2, PBP3, PBP4 | nih.gov |

Applications of Carbenicillin in Molecular Biology and Biotechnology Research

Utilization as a Selective Agent in Plasmid Stabilization and Transformation Protocols

In molecular cloning, Carbenicillin (B1668345) serves as a crucial selective agent, enabling researchers to isolate bacteria that have successfully incorporated a plasmid containing an antibiotic resistance gene, typically the β-lactamase (bla) gene, which confers resistance to both ampicillin (B1664943) and carbenicillin. rpicorp.compromega.comtoku-e.combccampus.ca During transformation protocols, bacterial cells are engineered to take up foreign DNA, such as plasmids. addgene.orgbccampus.ca Following transformation, these cells are plated on media containing Carbenicillin. bccampus.cawarwick.ac.uk Only the cells that have successfully taken up and expressed the plasmid-encoded resistance gene can survive and proliferate, while non-transformed cells are eliminated. rpicorp.combostonbioproducts.comyoutube.com

The use of Carbenicillin in these protocols is often preferred over ampicillin due to its enhanced stability in culture media. agscientific.comlifescienceproduction.co.ukaddgene.orgtoku-e.comresearchgate.net This increased stability ensures that the selective pressure remains consistent over time, which is particularly beneficial for long-term incubations or large-scale liquid cultures. lifescienceproduction.co.ukresearchgate.net Carbenicillin's resistance to degradation by β-lactamase, an enzyme secreted by resistant bacteria, helps maintain its effective concentration in the medium, thereby ensuring robust selection. researchgate.net

Advantages in Bacterial Culture Selection for Recombinant DNA Studies (e.g., minimization of satellite colony formation)

A significant advantage of Carbenicillin in bacterial culture selection for recombinant DNA studies is its effectiveness in minimizing the formation of "satellite colonies." wikipedia.orgagscientific.comlifescienceproduction.co.ukaddgene.orgpromega.comresearchgate.net Satellite colonies are small, non-resistant bacterial colonies that can grow around larger, truly resistant colonies on antibiotic-containing agar (B569324) plates. lifescienceproduction.co.ukaddgene.orgyoutube.comresearchgate.net This phenomenon occurs because the β-lactamase enzyme, secreted by resistant bacteria, diffuses into the surrounding agar, locally breaking down the antibiotic (like ampicillin) and creating a zone where non-resistant cells can survive. lifescienceproduction.co.ukyoutube.comresearchgate.net

Carbenicillin's greater stability and reduced susceptibility to breakdown by β-lactamase outside the cell lead to less diffusion of the inactivated antibiotic, thus reducing the likelihood of satellite colony formation. lifescienceproduction.co.ukyoutube.comresearchgate.net This improved selectivity ensures that only bacteria truly harboring the plasmid of interest are propagated, leading to cleaner cultures and more reliable experimental outcomes. agscientific.comaddgene.orgresearchgate.net While Carbenicillin may be more expensive than ampicillin, its benefits in terms of stability and reduced satellite growth often justify its use in experiments where precise selection is critical. addgene.orgresearchgate.net

Table 1: Comparative Advantages of Carbenicillin over Ampicillin in Bacterial Selection

| Feature | Carbenicillin | Ampicillin | Implication for Research |

| Stability in Media | More stable in high pH environments and less susceptible to degradation. lifescienceproduction.co.ukaddgene.orgtoku-e.comresearchgate.net | Less stable and more prone to degradation. addgene.orgresearchgate.net | Maintains consistent selective pressure over time. |

| Satellite Colonies | Results in fewer satellite colonies. wikipedia.orglifescienceproduction.co.ukaddgene.orgtoku-e.comresearchgate.net | Prone to satellite colony formation. lifescienceproduction.co.ukaddgene.orgyoutube.comresearchgate.net | Ensures cleaner cultures and more accurate selection of plasmid-containing bacteria. |

| β-Lactamase Degradation | Less susceptible to degradation by secreted β-lactamase. lifescienceproduction.co.ukresearchgate.net | More susceptible to degradation by secreted β-lactamase. lifescienceproduction.co.ukyoutube.comresearchgate.net | Sustained antibiotic efficacy in the growth medium. |

| Cost | Generally more expensive. addgene.orgresearchgate.net | More cost-effective. addgene.org | Economic consideration; benefits often outweigh cost for critical experiments. |

Research Methodologies Employing Carbenicillin for Genetic Manipulation Studies

Carbenicillin is broadly applied in various genetic manipulation studies beyond basic plasmid selection. Its utility extends to plant biology and advanced genome editing techniques:

Agrobacterium-mediated Plant Transformation: Carbenicillin is routinely used in Agrobacterium-mediated transformation protocols to eliminate the Agrobacterium strain after co-cultivation with plant tissues. toku-e.comresearchgate.netfao.orgresearchgate.net This ensures that only the plant cells that have successfully integrated the desired foreign DNA, and not the Agrobacterium itself, continue to grow and regenerate. researchgate.netresearchgate.net Studies have shown that Carbenicillin can suppress Agrobacterium proliferation effectively, and in some cases, higher concentrations have even enhanced callus growth in plant tissue cultures. researchgate.net Its low toxicity to plant tissues makes it a suitable choice for these applications. toku-e.com

CRISPR/Cas9 System: Carbenicillin's role as a gene selection antibiotic has expanded to modern genome editing techniques, including the CRISPR/Cas9 system. agscientific.comtoku-e.commdpi.com In such methodologies, plasmids encoding components of the CRISPR/Cas9 system, along with antibiotic resistance genes, are introduced into target cells. agscientific.comtoku-e.comfrontiersin.org Carbenicillin then serves to select for cells that have successfully taken up these plasmids, facilitating the isolation of genetically modified organisms. agscientific.comtoku-e.comfrontiersin.org

Functional Metagenomic Analysis: In functional metagenomics, Carbenicillin can be used as a selective agent to discover novel antibiotic resistance mechanisms from environmental DNA libraries. plos.org Researchers can screen metagenomic libraries for clones that exhibit resistance to Carbenicillin, thereby identifying new genes or regulatory elements that confer such resistance. plos.org This approach contributes to understanding antibiotic resistance gene biology and ecology. plos.org

Plasmid Stability Studies: Carbenicillin is also employed in research investigating plasmid stability. researchgate.net By culturing transformed cells in the presence or absence of Carbenicillin over multiple passages, researchers can monitor plasmid retention rates and assess factors influencing plasmid loss in bacterial populations. researchgate.net

Advanced Research Methodologies for Carbenicillin Studies

High-Throughput Screening for Novel Resistance Modifiers

High-throughput screening (HTS) has become an indispensable tool in the effort to identify new compounds that can modify bacterial resistance to existing antibiotics like carbenicillin (B1668345). These screens can be designed to discover molecules that either inhibit the mechanisms of resistance or enhance the efficacy of the antibiotic. One innovative approach involves the use of a genetically regulated screen for the in vivo production of β-lactam antibiotics, utilizing a green fluorescent protein (gfp) reporter. nih.gov This method has proven to be both reliable and sensitive, with a dynamic range capable of detecting a wide array of β-lactam architectural subclasses. nih.gov The graded response produced in this type of assay allows for the ranking of mutant activity, which is crucial for identifying potential resistance modifiers. nih.gov

Another HTS methodology that has been successfully employed is a microfluidic-based picodroplet platform. This technique enables the high-throughput assessment and isolation of antibiotic-resistant bacteria in a label-free manner. As a proof-of-concept, this system was used to isolate fusidic acid-resistant mutants of Escherichia coli and to estimate the frequency of resistance within a population. rsc.orgspherebio.com This approach can be adapted for the rapid screening of rare mutants that exhibit modified resistance to carbenicillin, thereby aiding in the identification of novel compound-target pairs. rsc.org Furthermore, protein microarray platforms can be utilized as an HTS tool to accelerate the identification of optimal monoclonal antibody pairs that target carbapenemases, which are enzymes responsible for resistance to carbapenem (B1253116) antibiotics. While not specific to carbenicillin, this technology demonstrates the potential for high-throughput methods to target resistance mechanisms. nih.gov

| Screening Method | Principle | Application in Carbenicillin Resistance | Key Findings |

| Genetically Regulated GFP Reporter Screen | In vivo production of β-lactams is linked to the expression of a green fluorescent protein reporter. | Screening for compounds that modulate the expression of resistance genes in the presence of carbenicillin. | Reliable and sensitive with a dynamic range for detecting various β-lactam subclasses. nih.gov |

| Microfluidic Picodroplet Platform | Encapsulation of individual bacteria in picodroplets for high-throughput analysis and sorting. | Isolation and study of rare carbenicillin-resistant mutants and screening for compounds that reverse resistance. | Efficient isolation of antibiotic-resistant strains in a label-free manner. rsc.orgspherebio.com |

| Protein Microarray | High-throughput screening of monoclonal antibodies against resistance enzymes. | Identification of antibodies that can neutralize β-lactamases that inactivate carbenicillin. | A significant percentage of tested antibodies showed strong, reproducible reactivity. nih.gov |

Biophysical Techniques for Investigating Carbenicillin-Target Interactions (e.g., Spectroscopy, Calorimetry)

A deeper understanding of the molecular interactions between carbenicillin and its targets, primarily penicillin-binding proteins (PBPs), is crucial for the development of more effective antibiotics. Various biophysical techniques are employed to elucidate these interactions. Fluorescence microscopy is a powerful tool for visualizing the effects of antimicrobial compounds on bacterial cells. For instance, it can be used to monitor the permeabilization of the outer and cytoplasmic membranes. frontiersin.org While often used for antimicrobial peptides, this technique can be adapted to observe the morphological changes in bacteria upon exposure to carbenicillin, providing insights into its mechanism of action at a cellular level. frontiersin.org

Circular Dichroism (CD) spectroscopy provides information on the secondary structure of proteins and can be used to study conformational changes in PBPs upon binding to carbenicillin. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed three-dimensional structural information about the carbenicillin-PBP complex. frontiersin.org Isothermal Titration Calorimetry (ITC) is another valuable technique that can directly measure the heat changes associated with the binding of carbenicillin to its target PBPs, providing thermodynamic parameters such as binding affinity, enthalpy, and entropy. Mass spectrometry is also a key technique for identifying the protein targets of antimicrobial compounds within living bacterial cells. frontiersin.org

| Biophysical Technique | Information Obtained | Relevance to Carbenicillin-PBP Interaction |

| Fluorescence Microscopy | Visualization of cellular effects, such as membrane permeabilization. frontiersin.org | Observing the impact of carbenicillin on bacterial cell integrity. |

| Circular Dichroism (CD) | Secondary structure of proteins and conformational changes. frontiersin.org | Detecting structural alterations in PBPs upon carbenicillin binding. |

| Nuclear Magnetic Resonance (NMR) | Three-dimensional structure of molecules and their complexes. frontiersin.org | Elucidating the detailed atomic-level interactions between carbenicillin and PBPs. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (affinity, enthalpy, entropy). | Quantifying the binding energetics of the carbenicillin-PBP interaction. |

| Mass Spectrometry | Identification of protein targets in living cells. frontiersin.org | Confirming PBPs as the primary targets of carbenicillin and identifying potential off-target interactions. |

Computational Modeling and Molecular Dynamics Simulations of Carbenicillin and PBPs

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have become powerful tools for investigating the interactions between antibiotics and their targets at an atomic level. These methods provide insights that can guide the design of new and more potent drugs. Molecular docking studies can predict the binding poses of carbenicillin within the active site of various PBPs, helping to understand the structural basis of its inhibitory activity. slideshare.net For instance, computational studies have been used to evaluate the binding of β-lactam antibiotics to PBP3 from Pseudomonas aeruginosa, a clinically relevant pathogen. researchgate.net

Molecular dynamics simulations can further elucidate the dynamic behavior of the carbenicillin-PBP complex over time. These simulations can reveal the stability of the bound complex and the key amino acid residues involved in the interaction. nih.gov For example, MD simulations have been used to study the binding modes of novel β-lactone-containing PBP inhibitors, demonstrating how these computational approaches can clarify the dynamic interaction profiles of ligands. nih.gov Such studies have also highlighted the importance of specific conserved motifs within the PBP active site for ligand binding. nih.gov By analyzing the interactions between carbenicillin and PBP active site residues, such as the conserved serine, these computational models can help explain the mechanism of covalent inhibition. researchgate.net

| Computational Method | Purpose | Application to Carbenicillin and PBPs |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein. slideshare.net | Determining the binding pose of carbenicillin in the PBP active site. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. nih.gov | Assessing the stability of the carbenicillin-PBP complex and identifying key interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. slideshare.net | Developing models to predict the inhibitory activity of carbenicillin analogs against PBPs. |

Transcriptomic and Proteomic Analyses of Bacterial Responses to Carbenicillin Exposure

Transcriptomic and proteomic approaches provide a global view of the changes that occur within a bacterium upon exposure to an antibiotic like carbenicillin. These "omics" technologies are powerful tools for understanding the mechanisms of action and the bacterial response to antibiotic stress. nih.govnih.gov Proteomics, in particular, allows for the investigation of differential protein levels in the presence of various stress factors and can identify and quantify post-translational modifications that are not detectable by genomic or transcriptomic methods. nih.gov

When bacteria are exposed to carbenicillin, transcriptomic analysis (e.g., using microarrays or RNA-seq) can reveal changes in the expression of a wide range of genes. This can include the upregulation of genes involved in stress responses, cell wall synthesis, and antibiotic resistance, as well as the downregulation of genes involved in other cellular processes. Proteomic analysis (e.g., using mass spectrometry) can then identify the corresponding changes in protein expression, providing a more direct link to the functional response of the cell. nih.gov A combined transcriptomic and proteomic analysis can provide a comprehensive and time-resolved picture of the physiological response of bacteria to antibiotic-induced stress. nih.gov For example, such integrated analyses have been used to study the response of Staphylococcus aureus to tannic acid, revealing changes in key metabolic pathways. frontiersin.org

| Omics Technology | Level of Analysis | Information Gained from Carbenicillin Exposure |

| Transcriptomics (RNA-seq, Microarrays) | mRNA (gene expression) | Identification of genes that are up- or down-regulated in response to carbenicillin, providing insights into the initial cellular response and stress pathways. |

| Proteomics (Mass Spectrometry) | Proteins (protein expression and modifications) | Quantification of changes in protein abundance and identification of post-translational modifications, revealing the functional response of the bacterium to carbenicillin. nih.gov |

| Integrated Omics | Combined analysis of transcriptome and proteome | A comprehensive understanding of the coordinated gene and protein expression changes that constitute the bacterial response to carbenicillin. frontiersin.org |

Future Directions in Carbenicillin Research

Elucidating Complex Mechanisms of Resistance Evolution at the Molecular Level

The emergence and spread of antibiotic resistance pose a significant global health threat, necessitating a deeper understanding of the molecular mechanisms by which bacteria evade antimicrobial action. For Carbenicillin (B1668345), resistance primarily involves several key molecular pathways:

Beta-lactamase Production: A predominant mechanism of resistance to Carbenicillin and other beta-lactam antibiotics is the production of beta-lactamase enzymes. researchgate.netnih.govmdpi.com These enzymes, encoded by bla resistance genes, hydrolyze the amide bond within the beta-lactam ring, rendering the antibiotic inactive. researchgate.netmdpi.com This enzymatic degradation, often occurring extracellularly, prevents the antibiotic from binding to its target PBPs. researchgate.netnih.gov

Altered Penicillin-Binding Proteins (PBPs): Bacteria can develop resistance by modifying their PBPs, the essential enzymes involved in bacterial cell wall synthesis. researchgate.netnih.gov Resistant strains may produce altered forms of PBPs that exhibit decreased affinity for Carbenicillin, thereby preventing the antibiotic from effectively inhibiting the final stages of peptidoglycan synthesis. researchgate.netnih.govdrugbank.com

Efflux Pumps: Efflux pumps are active transport systems that extrude antimicrobial compounds from the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-inhibitory levels. nih.govmdpi.comfrontiersin.org For instance, the AcrAB-TolC pump in Escherichia coli is a well-studied RND (Resistance-Nodulation-Cell Division) efflux pump that confers resistance to various antibiotics, including penicillins like Carbenicillin. nih.gov

Outer Membrane Porin Mutations: In Gram-negative bacteria, the outer membrane acts as a barrier, and hydrophilic antibiotics like Carbenicillin typically gain entry through porin channels. nih.gov Resistance can arise from changes in these porin channels, either through a decrease in their number or mutations that alter their selectivity. nih.govfrontiersin.org This mechanism limits the uptake of the drug into the bacterial cell, contributing to resistance. nih.govscielo.br

Understanding these molecular mechanisms is critical for developing effective countermeasures against Carbenicillin resistance.

Exploring Synergistic Antimicrobial Strategies in Preclinical Models (e.g., Carbenicillin combined with novel beta-lactamase inhibitors)

Given the increasing prevalence of antibiotic resistance, research into synergistic antimicrobial strategies is a vital area of focus, particularly in preclinical models. Combining Carbenicillin with other agents, especially novel beta-lactamase inhibitors (BLIs), holds significant promise for restoring its efficacy against resistant strains.

The combination of beta-lactam antibiotics with BLIs is a well-established approach to combat resistance by protecting the antibiotic from enzymatic degradation. mdpi.commdpi.com While traditional BLIs such as clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many Class A beta-lactamases, they often show limited activity against Class C, Class B (metallo-beta-lactamases, MBLs), and most Class D enzymes. mdpi.comfrontiersin.org

Current preclinical research is actively exploring novel BLIs with broader spectrum activity:

Broad-Spectrum BLIs: Compounds like BAL30376, which combines multiple beta-lactam components, are being investigated for their extensive activity against various beta-lactamase classes. frontiersin.org

Boronate and Phosphonate (B1237965) Derivatives: Boronate derivatives have shown high-affinity inhibitory effects against AmpC beta-lactamase and Class A beta-lactamases (e.g., TEM-1, CTX-M, SHV-1). frontiersin.orgasm.org Similarly, phosphonate derivatives are being developed for their inhibitory activity against Class A, C, and D enzymes. mdpi.com Preclinical studies with novel phosphonate BLIs, such as MG96077, have demonstrated a significant reduction in the minimum inhibitory concentration (MIC) of partner antibiotics like imipenem (B608078) against resistant P. aeruginosa and K. pneumoniae. mdpi.com

Xeruborbactam: This compound has exhibited broad-spectrum inhibitory activity against serine beta-lactamases (Classes A-D) and metallo-beta-lactamases, enhancing the potency of various beta-lactam antibiotics against challenging pathogens, including carbapenemase-producing Enterobacterales (CPE) and carbapenem-resistant Acinetobacter baumannii. mdpi.com

Beyond BLIs, other synergistic approaches are being explored. For example, studies have indicated that combining Carbenicillin with certain membrane-active compounds (MarLs) can inhibit the survival of both Gram-positive and Gram-negative bacteria within their biofilms. researchgate.net This suggests a potential strategy to reduce the required antibiotic concentration for effective bacterial eradication in biofilm-associated infections.

Table 1: Examples of Novel Beta-Lactamase Inhibitors in Preclinical Development

| Inhibitor Class / Compound | Target Beta-Lactamase Classes | Key Findings in Preclinical Models |

| BAL30376 | Broad-spectrum | Investigated for extensive activity against various classes. frontiersin.org |

| Boronate Derivatives | Class A, Class C (AmpC) | High-affinity inhibition demonstrated. frontiersin.orgasm.org |

| Phosphonate Derivatives | Class A, C, D; MBLs (e.g., MG96077) | Significant MIC reduction for partner antibiotics against resistant P. aeruginosa and K. pneumoniae. mdpi.com |

| Xeruborbactam | Class A, B, C, D | Enhances potency of beta-lactam antibiotics against CPE and CRAB. mdpi.com |

(Note: In an interactive format, this table would allow sorting by inhibitor class or target, and filtering by specific findings or associated pathogens.)

Development of Advanced Biosensors for Carbenicillin Detection in Research Environments

The accurate and rapid detection of Carbenicillin is crucial for various research applications, including monitoring its presence in experimental systems, studying its pharmacokinetics in preclinical models, and assessing its stability. Advances in biosensor technology are paving the way for more sophisticated detection methods.

Spore-Based Paper Strip Biosensors: A notable development includes spore-based paper strip biosensors designed for the rapid detection of beta-lactam antibiotics, including Carbenicillin. nih.gov These biosensors operate on the principle of enzyme induction and have demonstrated high sensitivity, with a detection limit of 10 ppb for Carbenicillin in milk. nih.gov While developed for food safety, the underlying principles and technology could be adapted for research environments requiring quick and cost-effective detection.

Whole-Cell Biosensors: Research is progressing on whole-cell biosensors specifically engineered for screening peptidoglycan-targeting antibiotics like Carbenicillin in Gram-negative bacteria. asm.org These biosensors can provide output signals that are positively correlated with Carbenicillin concentration. asm.org Furthermore, genetic modifications, such as the deletion of ampG or blaA genes in the biosensor strain, have been shown to significantly enhance sensitivity, enabling detection at much lower concentrations (e.g., 16- to 128-fold lower minimal detection limits compared to wild-type strains). asm.org

Electrochemical Biosensors: Electrochemical methods, such as voltammetric oxidation of Carbenicillin at modified electrodes (e.g., gold electrodes), are being explored for electroanalytical applications. tandfonline.com These techniques leverage the electrochemical properties of Carbenicillin to enable its sensitive and selective detection, laying the groundwork for the development of novel electrochemical biosensors in research settings.

Supported Lipid Bilayer (SLB) Biosensors: Advanced biosensors utilizing supported lipid bilayers (SLBs) are being developed for multimodal characterization of essential bacterial transporters. acs.org Such platforms have been employed to investigate the influx of Carbenicillin in P. aeruginosa, identifying specific ABC transporters involved in its cellular entry. acs.org This technology not only allows for precise monitoring of membrane protein activity but also holds potential for drug-screening studies, facilitating the development of next-generation antimicrobials. acs.org

Table 2: Advanced Biosensor Technologies for Carbenicillin Detection

| Biosensor Type | Principle / Mechanism | Key Advantages / Applications in Research |

| Spore-Based Paper Strip | Enzyme induction | Rapid, cost-effective, high sensitivity (e.g., 10 ppb for Carbenicillin). nih.gov |

| Whole-Cell Biosensors | Concentration-dependent output signals (e.g., luminescence) | Screening peptidoglycan-targeting antibiotics; enhanced sensitivity with genetic modifications. asm.org |

| Electrochemical Biosensors | Voltammetric oxidation | Sensitive and selective detection based on electrochemical properties. tandfonline.com |

| Supported Lipid Bilayer (SLB) | Monitoring membrane protein activity | Studying antibiotic influx mechanisms, potential for drug screening. acs.org |

Investigating Novel Biotechnological Applications Beyond Standard Selection Markers

While Carbenicillin is widely recognized and utilized as a selection marker in molecular biology for maintaining plasmids in transformed bacterial cells (e.g., E. coli) due to its stability and reduced satellite colony formation compared to ampicillin (B1664943), research is exploring its potential in novel biotechnological applications. biosynth.compeerj.com

Development of Alternative Selection Markers: A significant area of research is the development of novel selection markers that are not clinically relevant antibiotics. This aims to mitigate the risk of contributing to the spread of resistance to essential therapeutic drugs. nih.gov While Carbenicillin itself is an antibiotic, the broader field of selection marker research seeks to identify alternatives, and Carbenicillin's established role serves as a benchmark. For instance, pentalenolactone, an antibiotic not used in clinical practice, is being investigated as a selectable marker by leveraging a resistance mutation in the glyceraldehyde-3-phosphate dehydrogenase gene. nih.gov

Integration into Advanced Biocontainment Systems: Carbenicillin's role as a selection agent can be integrated into sophisticated biological containment systems for genetically modified organisms. For example, engineered auxotrophy for unnatural amino acids can serve as a robust containment strategy, where the survival of the organism is dependent on a substance not found in the natural environment. peerj.com In such systems, Carbenicillin is still employed for the initial selection of plasmids during the engineering process, highlighting its continued utility in complex biotechnological constructs aimed at environmental safety. peerj.com

Contribution to Pan-Microbial Toolkits: The development of "pan-microbial toolkits" aims to expand genetic engineering capabilities beyond traditional model organisms to a vast array of understudied microbes. biorxiv.org Carbenicillin resistance genes are part of diverse collections of antibiotic resistance genes used in these toolkits. biorxiv.org By providing modular genetic parts, including selection markers, these toolkits enable high-throughput screening and identification of functional plasmids in non-model bacteria and fungi, thereby facilitating broader biotechnological investigations. biorxiv.org This extends Carbenicillin's application from a standard E. coli selection marker to a component in versatile engineering platforms for diverse microbial systems.

Facilitating Complex Metabolic Engineering and Protein Production: Beyond simple plasmid maintenance, Carbenicillin's use as a selection agent is integral to more complex biotechnological endeavors, such as metabolic engineering and recombinant protein production in various bacterial hosts (e.g., Bacillus subtilis, Lactococcus lactis). biosynth.com Its reliable selection properties ensure the stability of engineered strains carrying multiple genetic elements, which is crucial for optimizing metabolic pathways or maximizing protein yield. This application, while still a "selection marker" role, represents an advanced and critical component within sophisticated biotechnological processes.

Q & A

Q. Methodological Tools :

| Framework | Key Components | Use Case |

|---|---|---|

| PICOT | Population, Intervention, Comparison, Outcome, Time | Experimental studies with controlled variables |

| PEO | Population, Exposure, Outcome | Observational or cohort studies |

What methodologies ensure data accuracy in this compound experiments?

Basic Question

- Primary Data : Use standardized protocols for this compound preparation (e.g., HPLC purity validation) and replicate experiments to minimize batch variability .

- Secondary Data : Cross-reference existing datasets (e.g., PubChem, NIH repositories) to validate this compound’s physicochemical properties .

- Instrument Calibration : Implement internal controls (e.g., spiked samples) to confirm analytical instrument precision .

How to address conflicting prior findings in this compound research?

Advanced Question

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan or R’s metafor package to assess heterogeneity and publication bias .

- Replication Studies : Design experiments with enhanced statistical power (e.g., larger sample sizes) to verify disputed results .

- Mechanistic Modeling : Apply computational models (e.g., molecular dynamics simulations) to reconcile contradictory outcomes .

How to resolve contradictions in this compound-derived data?

Advanced Question

- Sensitivity Analysis : Test how varying this compound concentrations or experimental conditions affect outcomes using ANOVA or mixed-effects models .

- Data Triangulation : Combine quantitative (e.g., spectrophotometry) and qualitative (e.g., electron microscopy) methods to validate findings .

- Error Source Mapping : Identify confounders (e.g., temperature fluctuations) through factorial experimental designs .

What ethical guidelines apply to this compound research involving human subjects?

Basic Question

- Informed Consent : Disclose this compound’s experimental status and potential risks in participant consent forms .

- IRB Approval : Submit study protocols (e.g., this compound dosage ranges) for ethics committee review, emphasizing risk mitigation .

- Data Anonymization : Encrypt identifiers in datasets containing sensitive health information .

How to integrate mixed-methods approaches in this compound studies?

Advanced Question

- Qualitative + Quantitative : Pair this compound’s pharmacokinetic data (quantitative) with patient-reported outcomes (qualitative) using NVivo for thematic analysis .

- Sequential Design : First conduct a survey on this compound’s usage trends, followed by targeted in vitro experiments to explore causal relationships .

What statistical tools are optimal for analyzing this compound’s dose-response effects?

Advanced Question

- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and Hill slopes .

- Multivariate Analysis : Apply PCA or PLS-DA to identify confounding variables (e.g., pH levels) in high-throughput this compound assays .

How to design a longitudinal study assessing this compound’s chronic effects?

Advanced Question

- Time-Series Analysis : Use repeated-measures ANOVA or GEE models to track changes over time .

- Attrition Mitigation : Implement participant retention strategies (e.g., staggered follow-ups) to minimize dropout bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.